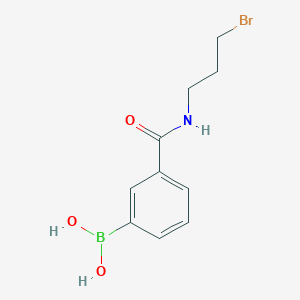

N-(3-Bromopropyl) 3-boronobenzamide

Description

Historical Context and Evolution of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid. wikipedia.org For a considerable period, boronic acids were regarded as chemical curiosities. wiley-vch.de However, the 20th century, particularly its latter half, witnessed a dramatic shift in their status from neglected compounds to indispensable tools in synthetic organic chemistry. wiley-vch.de A pivotal moment in this evolution was the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form new carbon-carbon bonds, a discovery of immense importance. wiley-vch.denih.govboronmolecular.com

Structurally, boronic acids are organic compounds derived from boric acid where one hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org They are characterized by a vacant p-orbital on the sp2-hybridized boron atom, which makes them Lewis acids. wiley-vch.de This electronic feature allows them to form reversible covalent bonds with molecules containing vicinal diols, such as sugars, and with certain amino acid residues in proteins. wikipedia.orgboronmolecular.com Initially explored for their utility in molecular recognition and for creating sensors for saccharides, the application of boronic acids has expanded significantly. wikipedia.org Their stability, generally low toxicity, and versatile reactivity have cemented their role as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals. nih.govboronmolecular.com The discovery of the proteasome inhibitor bortezomib, a drug containing a boronic acid group, marked a significant milestone, demystifying earlier concerns about the toxicity of boron-containing compounds and spurring further interest in their medicinal applications. wikipedia.orgnih.gov

Conceptual Framework of Bromopropyl Linkers in Molecular Design

An alkyl chain, such as a propyl group, is a common and straightforward type of linker. The bromopropyl group, as found in N-(3-Bromopropyl) 3-boronobenzamide, incorporates a reactive handle—the bromine atom. This halogen serves as a versatile point for chemical modification, allowing for the attachment of other molecular fragments through nucleophilic substitution reactions. The three-carbon chain provides a degree of spatial separation and flexibility between the two ends of the molecule it connects. nih.gov The choice of linker is crucial as it can affect the molecule's solubility, cell permeability, and the optimal orientation of the connected functional groups for biological activity. bldpharm.com The design of linkers has evolved from simple alkyl chains to more sophisticated structures that can fine-tune the properties of the final compound. researchgate.net

Significance of this compound in Contemporary Medicinal Chemistry and Chemical Biology

This compound has emerged as a significant building block in medicinal chemistry and chemical biology, primarily due to its utility in the synthesis of targeted protein degraders. calpaclab.com The compound cleverly combines two key functional components: the 3-boronobenzamide group and the N-(3-bromopropyl) linker.

The boronic acid moiety can act as a "warhead," capable of forming reversible covalent bonds with specific amino acid residues, such as serine, in the active site of enzymes. wikipedia.org This property has been exploited in the design of inhibitors for a variety of enzymes, including proteases and lipases. wikipedia.org In the context of this compound, the boronic acid can target specific proteins of interest.

The bromopropyl linker provides a ready handle for attaching this boronic acid warhead to another molecule. calpaclab.com A prominent application is in the construction of PROTACs, where the bromo group can be displaced by a nucleophile on a ligand that binds to an E3 ubiquitin ligase. bldpharm.com By linking the protein-targeting boronic acid to an E3 ligase ligand, the resulting molecule can induce the degradation of the target protein. This approach offers a powerful strategy for modulating protein levels in cells and has significant therapeutic potential, particularly in oncology.

The significance of this compound, therefore, lies in its role as a versatile synthetic intermediate that facilitates the creation of sophisticated bifunctional molecules for targeted therapies.

Scope and Research Objectives within the Academic Landscape

The academic research landscape surrounding this compound is focused on leveraging its unique structure for the development of novel chemical tools and potential therapeutics. Key research objectives include:

Synthesis of Novel Protein Degraders: A primary goal is the use of this compound as a starting material to synthesize a diverse library of protein degraders. This involves reacting the bromopropyl group with various E3 ligase ligands to create a range of PROTACs.

Target Identification and Validation: Researchers are exploring the use of this compound-derived compounds to target and validate new proteins for therapeutic intervention. The boronic acid moiety can be tailored to bind to different protein targets implicated in diseases such as cancer.

Structure-Activity Relationship (SAR) Studies: A significant area of research involves systematically modifying the structure of molecules derived from this compound to understand how changes in the linker length, the boronic acid portion, and the E3 ligase ligand affect the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Elucidation of Mechanisms of Action: Academic studies aim to unravel the detailed molecular mechanisms by which these compounds exert their biological effects. This includes investigating the formation of the ternary complex (target protein-PROTAC-E3 ligase) and the subsequent steps leading to protein degradation.

Development of Chemical Probes: Beyond therapeutic applications, this compound can be used to generate chemical probes for studying protein function in a cellular context. These probes can help to elucidate complex biological pathways and identify new drug targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 850567-42-9 |

| Molecular Formula | C10H13BBrNO3 |

| Molecular Weight | 285.9 g/mol |

| Appearance | Not specified |

| Purity | ≥97% |

| Storage | Room temperature, protected from light |

Data sourced from calpaclab.com

Properties

IUPAC Name |

[3-(3-bromopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZSVDQSVCTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657043 | |

| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-42-9 | |

| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Bromopropyl 3 Boronobenzamide

Strategic Approaches to Boronobenzamide Moiety Synthesis

Convergent Synthesis Routes

A convergent synthesis approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. For N-(3-bromopropyl) 3-boronobenzamide, this typically involves the synthesis of 3-boronobenzoic acid and 3-bromopropylamine (B98683), followed by their coupling.

The synthesis of 3-boronobenzoic acid can be achieved through various methods, including the Miyaura borylation of a corresponding halo-benzoic acid derivative. A common precursor is 3-bromobenzoic acid, which can be coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. Subsequent hydrolysis of the resulting boronate ester yields the desired 3-boronobenzoic acid.

Table 1: Representative Conditions for Miyaura Borylation of 3-Bromobenzoic Acid

| Parameter | Condition |

| Aryl Halide | 3-Bromobenzoic Acid |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane or Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

Once 3-boronobenzoic acid is obtained, it is coupled with 3-bromopropylamine or its hydrobromide salt to form the final amide bond. This amidation is a key convergent step.

Divergent Synthesis Strategies

A divergent synthesis strategy begins with a common intermediate that is diversified into a range of related compounds. In the context of this compound, a divergent approach might start with a functionalized benzene (B151609) ring that already contains the boronic acid or a precursor group.

For instance, one could start with 3-aminophenylboronic acid. This intermediate could then be acylated with a reagent that introduces the bromopropyl group, such as 4-bromobutyryl chloride. Subsequent reduction of the resulting amide would yield the secondary amine, which could then be selectively acylated on the nitrogen to introduce other functionalities if desired, showcasing a divergent approach to a library of related compounds.

Another divergent strategy could involve starting with a molecule like 3-formylphenylboronic acid. Reductive amination with 3-bromopropylamine would directly form the N-(3-bromopropyl)amino group attached to the phenylboronic acid scaffold. This method allows for the late-stage introduction of the amine component.

Functionalization Techniques for the N-(3-Bromopropyl) Chain

The N-(3-bromopropyl) chain is a crucial linker component, and its synthesis requires robust and selective chemical transformations.

Bromination Strategies for Alkyl Amine Derivatives

The introduction of the bromine atom at the terminal position of the propyl chain is a key step. A common and effective method is to start with a protected amine, such as N-(3-hydroxypropyl)phthalimide. The hydroxyl group can be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The phthalimide (B116566) protecting group can then be removed by hydrazinolysis to yield 3-bromopropylamine.

Alternatively, direct bromination of a suitable precursor can be employed. However, this can sometimes lead to side products and requires careful control of reaction conditions.

Amidation Reactions and Linker Integration

The formation of the amide bond between 3-boronobenzoic acid and 3-bromopropylamine is the final key step in a convergent synthesis. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. nih.gov

The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The use of 3-bromopropylamine hydrobromide requires the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free amine for the reaction. nih.gov

Table 2: Typical Conditions for Amide Coupling

| Parameter | Condition |

| Carboxylic Acid | 3-Boronobenzoic Acid |

| Amine | 3-Bromopropylamine Hydrobromide |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Additive | 1-Hydroxybenzotriazole (HOBt) |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

Reaction Optimization and Process Intensification in Synthesis

To ensure the efficient and scalable production of this compound, optimization of reaction conditions and consideration of process intensification strategies are paramount.

Key parameters for optimization include the choice of catalyst, base, solvent, and temperature for the Suzuki-Miyaura coupling to maximize the yield and purity of 3-boronobenzoic acid. For the amidation step, screening of different coupling agents and bases can lead to improved reaction times and product yields.

Process intensification techniques, such as the use of flow chemistry, can offer significant advantages over traditional batch processing. Flow reactors can provide superior heat and mass transfer, leading to faster reaction times, improved selectivity, and enhanced safety, particularly for exothermic reactions. Continuous processing can also facilitate in-line monitoring and purification, leading to a more streamlined and efficient manufacturing process. For instance, the amidation step could be adapted to a continuous flow system where the reactants are pumped through a heated reactor coil containing a packed bed of a solid-supported coupling agent, potentially simplifying purification and increasing throughput.

Catalyst Development and Screening for Enhanced Efficiency

The formation of the amide linkage in this compound from 3-boronobenzoic acid and 3-bromo-1-aminopropane is a critical transformation that benefits significantly from catalytic advancements. Traditional amide synthesis often relies on stoichiometric coupling reagents that generate substantial waste. digitellinc.com Modern approaches, however, increasingly utilize catalytic methods to improve efficiency and sustainability.

Organoboron compounds, particularly ortho-substituted arylboronic acids, have emerged as highly effective catalysts for direct amidation reactions. acs.orgrsc.org These catalysts function by activating the carboxylic acid, facilitating the nucleophilic attack by the amine. For instance, ortho-iodoarylboronic acids and 2-(sulfonyloxy)benzeneboronic acids have demonstrated high catalytic activity at ambient temperatures. rsc.orgacs.org The presence of an ortho-substituent is often crucial; in the case of ortho-iodoarylboronics, the iodide is believed to act as a hydrogen-bond acceptor, stabilizing the transition state. acs.org

Given that the substrate itself is a boronic acid, catalyst selection must be carefully considered to prevent intermolecular side reactions. While an external boronic acid catalyst could be used, its efficacy might be influenced by the substrate's own boron moiety. An alternative approach involves leveraging the inherent Lewis acidity of the boronic acid group on the substrate for self-promoted condensation, though this typically requires high temperatures to remove water. digitellinc.com A more controlled method would involve non-boron-based catalysts or advanced coupling agents that operate under mild conditions to preserve the sensitive boronic acid group. Bifunctional organocatalysts, such as those combining a boronic acid with a P(V) center, have also been designed to facilitate amidation at room temperature for a broad range of substrates. digitellinc.com

| Catalyst Type | Specific Example | Key Features & Research Findings | Citation |

|---|---|---|---|

| Ortho-Iodo Arylboronic Acid | 5-methoxy-2-iodophenylboronic acid (MIBA) | Highly active at room temperature; electron-donating groups on the catalyst enhance reaction rates. Functions in the presence of molecular sieves as a dehydrating agent. | acs.org |

| Ortho-Sulfonyloxy Arylboronic Acid | 2-(methanesulfonyloxy)phenylboronic acid | Stable and highly active catalyst derived from DFT calculations of Lewis acidity. Promotes amidation in excellent yields. | rsc.org |

| Bifunctional Organocatalyst | Boronic acid / P(V) compound | Designed to overcome the energetic barrier of water elimination, allowing catalysis at room temperature with challenging substrates. | digitellinc.com |

| Boronic Acid-Amine Complex | Boronic acid complex with DMAP or DMAPO | The complex shows higher activity than the boronic acid alone. These catalysts have been shown to be recoverable and reusable. | rsc.org |

Solvent Selection and Green Chemistry Considerations

The choice of solvent is paramount in developing a sustainable synthetic process for this compound. Traditionally, amide bond formation is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgnsf.govrsc.org However, these solvents are associated with significant environmental and health concerns, prompting a shift towards greener alternatives. rsc.orgrsc.org

Green chemistry principles advocate for the reduction or replacement of hazardous solvents. rsc.org Research into amide synthesis has identified several more sustainable options. bohrium.com Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from levulinic acid or furfural, and dihydrolevoglucosenone (Cyrene) have proven to be effective replacements for DMF and DCM in many coupling reactions. nsf.govrsc.org Other promising green solvents include cyclopentyl methyl ether (CPME), which has been used in enzyme-catalyzed amidation, and even water, a fundamentally green and sustainable medium for certain amide syntheses. nsf.govnih.gov The selection of an appropriate green solvent depends on factors such as reagent solubility, reaction temperature, and the ease of product isolation and purification.

| Solvent | Classification | Advantages & Research Findings | Citation |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | A leading green alternative to DCM and DMF; derived from renewable feedstocks like furfural. | nsf.govrsc.orgbohrium.com |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | Shown to be highly effective in enzymatic amidation, leading to excellent conversions and easy product isolation. | nih.gov |

| Dihydrolevoglucosenone (Cyrene) | Bio-based | A bio-based dipolar aprotic solvent reported as a promising alternative for amide bond synthesis. | nsf.gov |

| Water | Benign | The ultimate green solvent; its use in amide/peptide synthesis is a key area of development for sustainable protocols. | nsf.gov |

| N,N-Dimethylformamide (DMF) | Traditional / Hazardous | Widely used due to high polarity but has significant health and environmental drawbacks. | rsc.orgrsc.org |

Scale-Up Methodologies for Research and Preclinical Development

Transitioning the synthesis of this compound from laboratory-scale to larger quantities suitable for preclinical studies presents several challenges. Key considerations for scale-up include process safety, cost-effectiveness, reaction control, and purification.

One significant challenge in scaling up boronic acid syntheses is managing potentially energetic reactions and ensuring consistent product quality. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers a powerful solution. This methodology allows for precise control over reaction parameters such as temperature and mixing, enhances safety, and can facilitate higher throughput. nih.gov The synthesis of boronic acid derivatives has been shown to benefit from such telescoped processes in microreactor systems. mdpi.com

Catalyst efficiency and recyclability are also critical for economic viability on a larger scale. The use of solid-supported catalysts, such as boronic acids immobilized on a polymer resin, can simplify purification by allowing the catalyst to be removed by simple filtration and potentially reused. rsc.org Similarly, developing purification methods that avoid costly and time-consuming column chromatography is essential. Crystallization is often the preferred method for purifying final products and intermediates on a large scale. For boronic acids, which can be challenging to purify, specialized techniques like reversible esterification with diols (e.g., pinacol) to form more stable and easily handled boronic esters can be employed during synthesis and purification, with a final deprotection step to yield the desired acid. vt.edu

Mechanistic Investigations of N 3 Bromopropyl 3 Boronobenzamide Interactions

Elucidation of Boronic Acid Reactivity in Biological Milieu

The phenylboronic acid portion of the molecule is central to its ability to interact with biological systems in a controlled and often reversible manner. This reactivity is governed by the inherent chemistry of the boron atom and its response to the local chemical environment.

Boronic acids are well-established as synthetic lectins due to their capacity to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules like saccharides, glycoproteins, and ribonucleosides. nih.gov This interaction involves the formation of a five- or six-membered cyclic boronate ester. The reaction is a dynamic equilibrium, meaning the bonds readily form and break, allowing for applications in sensing and dynamic self-assembly systems. nih.gov

The binding process is an equilibrium between the boronic acid and the diol to form a boronate ester. The stability of this ester is influenced by several factors, including the conformation of the diol (cis-diols on a furanose ring, like fructose, generally form more stable complexes than trans-diols) and the electronic properties of the boronic acid itself. nih.gov

The interaction between a boronic acid and a diol is critically dependent on the pH of the solution. The boron atom in a boronic acid exists in an equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon reaction with a Lewis base like hydroxide. It is the tetrahedral boronate form that is competent for reacting with diols.

Consequently, the binding affinity is significantly higher at pH values above the pKa of the boronic acid, where the more reactive tetrahedral form predominates. nih.gov The pKa of the boronic acid can be tuned by modifying the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic and thus more reactive at lower pH values. Conversely, electron-donating groups increase the pKa. This principle allows for the rational design of boronic acid-containing molecules that are most effective at a desired physiological pH. nih.gov

Table 1: pKa Values of Various Phenylboronic Acid Analogs

| Compound Name | pKa |

|---|---|

| 3-Acetamidophenylboronic acid | 8.80 |

| Phenylboronic acid | ~9.0 |

| 4-Methylcarbamoylphenylboronic acid | 8.35 |

| 4-Formylphenylboronic acid | 7.90 |

This table illustrates how substituents on the phenyl ring alter the acidity of the boronic acid. Data sourced from structure-reactivity relationship studies. nih.gov

For N-(3-Bromopropyl) 3-boronobenzamide, the amide substituent at the meta position influences its pKa and thus its optimal binding pH.

Role of the Bromopropyl Moiety in Bioconjugation and Chemical Biology

The N-(3-bromopropyl) group serves as a versatile reactive handle, enabling the stable, covalent attachment of the molecule to biological targets or other chemical entities. This functionality is distinct from the reversible nature of the boronic acid-diol interaction.

The bromopropyl group is a classic electrophile, capable of undergoing nucleophilic substitution reactions with a variety of nucleophiles found on biomolecules. The primary mechanism is alkylation, where the carbon atom bearing the bromine is attacked by a nucleophilic functional group, leading to the displacement of the bromide ion and the formation of a stable carbon-nucleophile bond.

Common nucleophilic sites in a biological context include the thiol groups of cysteine residues, the imidazole (B134444) side chains of histidine, and the epsilon-amino groups of lysine. The reactivity of such haloalkanes makes them useful as cross-linking reagents in chemical biology. sigmaaldrich.com This allows this compound to act as a potential covalent inhibitor or as a tag for labeling proteins and other macromolecules.

Beyond direct alkylation, the bromopropyl group is a precursor for a variety of powerful bioconjugation reactions. A prominent strategy involves its conversion into an azide (B81097). The bromide can be readily displaced by sodium azide (NaN₃) to yield N-(3-azidopropyl) 3-boronobenzamide. This azide-functionalized molecule can then participate in one of the most widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org

This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions, making it ideal for biological applications. organic-chemistry.org This two-step strategy (bromination followed by azidation/click reaction) allows for the modular and efficient linkage of the boronic acid moiety to other molecules, such as fluorescent dyes, affinity tags, or complex drug scaffolds.

Interrogation of Target Recognition and Binding Affinity

The dual functionality of this compound allows for a two-pronged approach to target recognition and binding. The boronic acid can serve as a recognition element, guiding the molecule to specific binding sites, while the bromopropyl group can provide a means for covalent linkage, leading to high-affinity and irreversible binding.

For example, in targeting serine proteases, the boronic acid can mimic the transition state of peptide bond hydrolysis by forming a covalent, yet potentially reversible, adduct with the catalytic serine residue. If other nucleophilic residues are in proximity, the bromopropyl group could then undergo an intramolecular alkylation reaction, permanently locking the inhibitor in place. This combination of a recognition element and a reactive group can convert a reversible, low-affinity interaction into a highly specific and potent irreversible one.

While specific binding affinity data for this compound with particular biological targets are not widely available in public literature, its utility as a chemical biology tool and a building block for more complex probes and inhibitors is evident from the fundamental reactivity of its constituent parts.

Targeted Applications and Translational Research of N 3 Bromopropyl 3 Boronobenzamide

Drug Delivery System Applications

The design of sophisticated drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance the efficacy and reduce the side effects of therapeutic agents. N-(3-Bromopropyl) 3-boronobenzamide offers a valuable scaffold for creating such systems due to its adaptable chemical properties.

Design of Prodrugs and Activatable Agents

The concept of a prodrug involves administering an inactive or less active form of a drug that is then converted into its active form within the body. This approach can improve the pharmacokinetic profile of a drug, increase its stability, and enhance its selective delivery to target tissues. Phenylboronic acid derivatives, such as this compound, are particularly well-suited for the design of pH-responsive prodrugs. nih.govacs.org

The boronic acid group can form reversible covalent bonds (boronate esters) with diol-containing molecules, including many therapeutic agents. nih.gov These boronate esters are typically stable at physiological pH (7.4) but can be designed to hydrolyze and release the active drug in the slightly acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. nih.govacs.org The bromopropyl group of this compound provides a convenient handle for attaching various drug molecules, allowing for the creation of a diverse library of prodrugs. While specific examples utilizing this compound are still in early research phases, the foundational chemistry is well-established.

Table 1: Potential Prodrug Strategies using Boronobenzamide Scaffolds

| Drug Class | Linkage Chemistry | Release Mechanism | Potential Advantage |

| Diol-containing anticancer drugs | Boronate ester formation | pH-dependent hydrolysis | Tumor-selective drug release |

| Therapeutic glycoproteins | Boronate ester formation | pH-dependent hydrolysis | Targeted delivery to specific tissues |

Ligand-Directed Targeting Strategies

To further enhance the specificity of drug delivery, targeting ligands can be incorporated into the drug carrier system. These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. The this compound molecule can be functionalized with such targeting moieties.

The bromoalkyl chain allows for the covalent attachment of various targeting ligands, including antibodies, peptides, and small molecules. This creates a bifunctional molecule that can both bind to a specific cell type and carry a therapeutic payload, potentially attached through the boronic acid group. This dual-targeting approach, combining ligand-receptor interactions and pH-responsive drug release, holds significant promise for developing highly selective and effective cancer therapies.

Nanocarrier Conjugation and Encapsulation

Nanocarriers, such as liposomes, micelles, and nanoparticles, are widely investigated for their ability to improve the delivery of drugs. This compound can be either conjugated to the surface of these nanocarriers or encapsulated within them.

Surface conjugation of the molecule can impart pH-responsive properties to the nanocarrier, facilitating the release of an encapsulated drug in the acidic tumor microenvironment. The boronic acid moiety can also be used to target sialic acid residues that are often overexpressed on the surface of cancer cells, providing an additional layer of targeting. The bromopropyl group serves as an anchor for covalent attachment to the nanocarrier surface. Encapsulation of prodrugs based on this compound within nanocarriers can further protect the drug from degradation and improve its circulation time in the bloodstream.

Diagnostic Imaging and Biosensor Development

The unique properties of the boronic acid group also make this compound a valuable tool in the development of diagnostic agents and biosensors.

Radiopharmaceutical Precursor Utility

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is widely used in oncology for diagnosis, staging, and monitoring treatment response. The development of novel PET tracers is crucial for advancing this technology. Boron-containing compounds are of particular interest in this field, especially in the context of Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.net

This compound can serve as a precursor for the synthesis of radiolabeled PET tracers. The aromatic ring can be labeled with radioisotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The resulting radiotracer can be used to non-invasively track the biodistribution and accumulation of the boronobenzamide scaffold in vivo. This information is critical for the development of boron-based drugs and for planning BNCT, a targeted radiation therapy that relies on the selective accumulation of boron-10 (B1234237) in tumor cells. nih.govresearchgate.net

Table 2: Potential Radioisotopes for Labeling Boronobenzamide Derivatives

| Radioisotope | Half-life | Imaging Modality | Labeling Position |

| Fluorine-18 | ~110 minutes | PET | Aromatic ring |

| Carbon-11 | ~20 minutes | PET | Aromatic ring or alkyl chain |

| Iodine-124 | ~4.2 days | PET | Aromatic ring (if modified) |

Fluorescent Probe Integration for Cellular Imaging

Fluorescent probes are indispensable tools in cell biology for visualizing and tracking specific molecules and processes within living cells. Boronate-based probes have gained significant attention for their ability to detect reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which play important roles in cell signaling and disease. nih.govnih.gov

The boronic acid group of this compound can be oxidized by H₂O₂, leading to a change in its electronic properties. By attaching a fluorophore to the molecule via the bromopropyl group, it is possible to create a "turn-on" or ratiometric fluorescent probe. In its native state, the probe may be non-fluorescent or emit light at a specific wavelength. Upon reaction with H₂O₂, the change in the boronic acid group can trigger a significant increase in fluorescence intensity or a shift in the emission wavelength. nih.gov This allows for the sensitive and selective detection of ROS in living cells, providing valuable insights into cellular redox biology and the role of oxidative stress in disease.

Contributions to Chemical Biology Probes

The development of chemical probes is crucial for understanding complex biological processes at the molecular level. These tools enable researchers to identify and characterize proteins, elucidate their functions, and screen for potential drug candidates. The bifunctional nature of this compound makes it an ideal scaffold for the design of sophisticated chemical biology probes.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and analysis. wikipedia.org

This compound can be envisioned as a precursor for creating activity-based probes (ABPs) targeting specific enzyme classes. The 3-boronobenzamide component can serve as the warhead, as boronic acids are known to reversibly or irreversibly interact with the active site serine of serine hydrolases, a large and functionally diverse enzyme family. The 3-bromopropyl group provides a reactive handle for the attachment of a reporter tag, such as a fluorophore (e.g., rhodamine) or a biotin (B1667282) molecule, via nucleophilic substitution.

The design of such a probe would involve a two-step process:

Warhead-Target Interaction: The boronic acid moiety of the probe selectively binds to the active site of a target enzyme.

Reporter Tag Conjugation: The terminal bromine on the propyl linker is displaced by a thiol- or amine-containing reporter molecule, allowing for visualization or enrichment of the probe-labeled enzyme.

Table 1: Hypothetical Design of an this compound-Based Activity-Based Probe

| Component | Function | Example Modification |

| Warhead | Binds to the active site of the target enzyme. | 3-Boronobenzamide |

| Linker | Connects the warhead to the reporter tag. | N-(3-propyl)amide |

| Reactive Handle | Site for attaching the reporter tag. | Terminal Bromo Group |

| Reporter Tag | Enables detection and quantification. | Fluorescein, Biotin, or a click chemistry handle (e.g., azide) |

Affinity-based enrichment is a cornerstone technique for isolating and identifying specific proteins or protein classes from complex mixtures like cell lysates. This method relies on the specific, non-covalent interaction between a "bait" molecule immobilized on a solid support and its "prey" protein.

This compound is well-suited for the development of affinity-based enrichment platforms. rsc.org In this context, the 3-boronobenzamide group acts as the bait, capable of forming covalent yet reversible ester bonds with the cis-diol groups present on glycoproteins. springernature.com The 3-bromopropyl end of the molecule serves as the anchor for immobilization onto a solid support, such as agarose (B213101) or magnetic beads. This is typically achieved by reacting the bromopropyl group with amine- or thiol-functionalized resins.

The resulting affinity matrix can be used in a column chromatography setup to selectively capture glycoproteins from a biological sample. After washing away non-specifically bound proteins, the captured glycoproteins can be eluted by changing the pH or by adding a competing boronic acid-binding molecule like sorbitol.

Table 2: Illustrative Protocol for Glycoprotein Enrichment Using a Boronobenzamide-Functionalized Resin

| Step | Procedure | Purpose |

| 1. Resin Functionalization | React this compound with amine-functionalized agarose beads. | To create the affinity matrix. |

| 2. Column Packing | Pack the functionalized beads into a chromatography column. | To prepare for protein separation. |

| 3. Equilibration | Wash the column with a binding buffer (e.g., pH 8.5). | To prepare the column for sample loading. |

| 4. Sample Loading | Pass a cell lysate containing a mixture of proteins through the column. | To allow glycoproteins to bind to the boronic acid ligands. |

| 5. Washing | Wash the column with the binding buffer to remove unbound proteins. | To remove non-specific binders. |

| 6. Elution | Elute the bound glycoproteins with a low pH buffer or a buffer containing sorbitol. | To release the captured glycoproteins for analysis. |

Advanced Materials and Polymer Science Integration

The incorporation of biologically active molecules into polymers is a rapidly growing field of materials science, leading to the development of "smart" materials with applications in diagnostics, drug delivery, and biocatalysis. The structure of this compound allows for its integration into polymeric structures, imparting them with protein-recognition capabilities.

The reactive bromopropyl group can be utilized in several polymerization strategies. For instance, it can act as an initiator or a terminating agent in controlled radical polymerization techniques, or it can be used to graft the molecule onto an existing polymer backbone through post-polymerization modification. escholarship.org

By polymerizing or co-polymerizing this compound, it is possible to create materials with a high density of boronic acid functionalities. nih.gov These materials could take the form of hydrogels, nanoparticles, or thin films. For example, boronic acid-functionalized nanoparticles could be used for targeted imaging or drug delivery to tissues rich in specific glycoproteins. nih.gov Similarly, polymers bearing these functionalities could be used to create sensors that change their physical properties (e.g., swelling or color) upon binding to a target protein. mdpi.com

Table 3: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Method of Integration | Potential Application |

| Linear Polymer | The bromopropyl group can be converted to a polymerizable group (e.g., a methacrylate) and then polymerized. | Soluble protein-binding polymers for in-solution assays. |

| Polymer Brush | Grafting of polymers from a surface functionalized with this compound. | High-capacity affinity membranes for protein purification. |

| Hydrogel | Cross-linking of polymers containing the boronobenzamide moiety. | Glucose-responsive hydrogels for insulin (B600854) delivery systems. |

| Nanoparticles | Emulsion or precipitation polymerization of a monomer derived from the compound. | Targeted delivery vehicles for glycoprotein-expressing cells. |

Advanced Analytical and Spectroscopic Characterization Methodologies for N 3 Bromopropyl 3 Boronobenzamide

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and impurity profiling of N-(3-Bromopropyl) 3-boronobenzamide. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

Structural Elucidation:

The primary application of HRMS in the analysis of this compound is the confirmation of its molecular formula, C₁₀H₁₃BBrNO₃. By measuring the exact mass of the molecular ion, typically as [M+H]⁺ or [M+Na]⁺, it is possible to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis:

In addition to the molecular ion, HRMS provides information about the fragmentation pattern of the molecule. This data is invaluable for confirming the connectivity of the different structural motifs within the compound. Key expected fragmentation pathways for this compound would include:

Loss of the bromopropyl side chain.

Cleavage of the amide bond.

Fragmentation of the phenylboronic acid moiety.

Impurity Profiling:

HRMS is also a powerful technique for identifying and quantifying impurities. The high mass accuracy allows for the confident identification of process-related impurities, degradation products, or contaminants, even at very low levels. This is critical for ensuring the quality and reliability of the compound for its intended applications.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 286.0244 | 286.0241 | -1.0 | C₁₀H₁₄BBrNO₃ |

| [M-Br]⁺ | 206.0928 | 206.0925 | -1.5 | C₁₀H₁₃BNO₃ |

| [M-C₃H₆Br]⁺ | 164.0404 | 164.0401 | -1.8 | C₇H₆BO₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's structure, conformation, and dynamic processes.

¹H NMR and ¹³C NMR Techniques

¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons of the benzene (B151609) ring, the amide proton, and the protons of the bromopropyl chain. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbons of the phenyl ring, the amide carbonyl carbon, and the carbons of the bromopropyl chain. The chemical shift of each carbon provides insight into its electronic environment.

Hypothetical ¹H and ¹³C NMR Data Table:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.8 - 8.2 | 128.0 - 135.0 |

| Amide NH | ~8.5 | - |

| -CH₂-N- | ~3.5 | ~40.0 |

| -CH₂-CH₂-CH₂- | ~2.2 | ~32.0 |

| -CH₂-Br | ~3.6 | ~33.0 |

| C=O | - | ~168.0 |

| C-B | - | ~130.0 |

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is a specialized technique that is highly informative for compounds containing boron. sdsu.edu It provides direct insight into the coordination state and electronic environment of the boron atom. sdsu.edu

For this compound, the boron atom is part of a boronic acid group. In its native state, the boron is trigonal planar (sp² hybridized). The chemical shift in the ¹¹B NMR spectrum is sensitive to the substituents on the boron atom and its coordination environment. A typical chemical shift for an arylboronic acid is in the range of 27-33 ppm (relative to BF₃·OEt₂). The presence of the amide group in the meta position will influence the electronic environment of the boron atom and thus its chemical shift.

Furthermore, boronic acids can exist in equilibrium with their corresponding boronate esters or boroxines, especially in the presence of diols or water. These different species would give rise to distinct signals in the ¹¹B NMR spectrum, allowing for the study of these equilibria.

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections within the molecule.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the amide and boronic acid groups) and other non-covalent interactions.

This information is crucial for understanding the physical properties of the solid material and can provide insights into its behavior in different environments.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed.

Purity Assessment:

An HPLC method can be developed and validated to separate the main compound from any impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Method Development:

Key parameters for an HPLC method include the choice of stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV region where the aromatic ring absorbs).

Hypothetical HPLC Method Parameters Table:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC) is an essential technique for assessing the purity of this compound by detecting and quantifying volatile byproducts that may arise from its synthesis. The synthesis of the target compound can potentially involve the reaction of 3-boronobenzoic acid with 3-bromopropylamine (B98683) or the alkylation of 3-boronobenzamide with 1,3-dibromopropane (B121459). Consequently, unreacted starting materials and side-products can be present as volatile impurities.

Potential volatile byproducts include 1,3-dibromopropane and residual solvents used during the synthesis and purification processes. The retention time in GC is a critical parameter for the identification of these byproducts. For instance, in a study using a DB-624 capillary column, 1,3-dibromopropane exhibited a typical retention time of approximately 12.15 minutes under specific temperature programming conditions. jocpr.com The use of headspace GC (HSGC) is particularly advantageous for the analysis of residual solvents and highly volatile impurities. jocpr.comjocpr.com

The retention indices of related N-alkylated benzamides have been studied on various capillary columns, providing a framework for predicting the chromatographic behavior of potential amide-containing byproducts. niscpr.res.innih.govresearchgate.net The choice of the GC column's stationary phase is critical for achieving optimal separation of these byproducts.

Table 1: Potential Volatile Byproducts and their GC Characteristics

| Compound | Potential Origin | Typical GC Column | Reported/Expected Retention Behavior |

| 1,3-Dibromopropane | Starting material/Side-product | DB-624 | ~12.15 min jocpr.com |

| 3-Bromopropylamine | Starting material | Polar columns | Expected to have a different retention time than the final product due to higher volatility. |

| Benzyl alcohol | Diluent/Solvent | DB-624 | ~14.10 min jocpr.com |

Note: Retention times are highly dependent on the specific GC method parameters (e.g., column type, temperature program, carrier gas flow rate).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of this compound by identifying its key functional groups. cardiff.ac.ukarxiv.org These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the amide, phenyl, alkyl halide, and boronic acid functionalities.

Key Expected Vibrational Modes:

Amide Group: The amide group will show a characteristic C=O stretching vibration (Amide I band) typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration is expected around 3300 cm⁻¹, and the N-H bending vibration (Amide II band) near 1550 cm⁻¹.

Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

Alkyl Halide: The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Boronic Acid Group: The B-O-H stretching of the boronic acid group is expected to produce a broad band in the 3200-3600 cm⁻¹ region of the IR spectrum. The B-O stretching vibration is typically observed in the 1310-1380 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational spectra, which can aid in the precise assignment of experimental IR and Raman bands. nih.govnih.gov

Table 2: Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (Amide) | Stretch | ~3300 | Strong | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium | Strong |

| C-H (Alkyl) | Stretch | 2850-2960 | Medium | Medium |

| C=O (Amide I) | Stretch | 1630-1680 | Strong | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong | Strong |

| N-H (Amide II) | Bend | ~1550 | Strong | Weak |

| B-O (Boronic Acid) | Stretch | 1310-1380 | Strong | Medium |

| C-N (Amide) | Stretch | 1200-1300 | Medium | Medium |

| B-OH (Boronic Acid) | Bend | ~1150 | Medium | Weak |

| C-Br | Stretch | 500-600 | Medium | Strong |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov this compound itself is not chiral and therefore would not exhibit a CD spectrum. However, this technique becomes highly relevant for the analysis of its chiral derivatives.

Chirality can be introduced into the molecule, for instance, by replacing the bromine atom with a chiral amine or by synthesizing the amide from a chiral amine. The resulting chiral derivative would be optically active and amenable to analysis by CD spectroscopy. The CD spectrum would provide valuable information about the stereochemistry and conformation of the molecule in solution.

For example, studies on chiral N-substituted benzamides have demonstrated the utility of CD spectroscopy in correlating the observed spectral features with the absolute configuration of the chiral center. acs.org Similarly, the introduction of a chiral center in proximity to the boronic acid moiety could lead to complex CD spectra that are sensitive to the binding of the boronic acid to other molecules, such as sugars or amino acids. nih.gov This property is particularly useful in the design of chiral sensors.

The application of CD spectroscopy to chiral derivatives of this compound would be instrumental in:

Determining the absolute configuration of stereocenters.

Studying the conformational preferences of the molecule in different solvent environments.

Investigating intermolecular interactions, such as binding to biological macromolecules.

The development of chiral bifunctional catalysts based on aminoboronic acids highlights the importance of understanding the stereochemical features of such molecules, for which CD spectroscopy is an indispensable tool. acs.orgwordpress.com

Computational Chemistry and Molecular Modeling in N 3 Bromopropyl 3 Boronobenzamide Research

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like N-(3-Bromopropyl) 3-boronobenzamide. These methods provide a detailed understanding of the molecule's behavior at the atomic level.

DFT Studies on Boronic Acid Interactions

The boronic acid group is a key functional moiety in this compound, known for its ability to form reversible covalent bonds with diols, a feature critical for its interaction with biological macromolecules such as proteins and carbohydrates. DFT studies are pivotal in characterizing these interactions. For instance, research on phenylboronic acids demonstrates how substituents on the phenyl ring influence the acidity of the boronic acid and its affinity for diols. researchgate.netnih.gov In the case of this compound, the amide substituent at the meta position is expected to modulate the electronic properties of the boronic acid.

DFT calculations can be employed to determine various electronic parameters that govern the reactivity of the boronic acid group. These parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability; a larger gap implies higher stability. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the boronic acid and the carbonyl group of the amide, indicating these as sites for electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms of the boronic acid and the N-H group.

A hypothetical DFT analysis of this compound would likely focus on the conformational isomers arising from the rotation around the C-N and C-B bonds. The relative energies of these conformers can be calculated to identify the most stable structure. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates high chemical stability. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |

Note: These values are hypothetical and based on typical values for similar aromatic boronic acids and benzamides.

Transition State Analysis for Synthetic Reactions

The synthesis of this compound involves the formation of an amide bond between 3-boronobenzoic acid and 3-bromopropylamine (B98683). DFT calculations can be used to model this reaction, identifying the transition state and calculating the activation energy. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

By mapping the potential energy surface of the reaction, a transition state structure can be located. This structure represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. Such analyses have been successfully applied to understand the mechanisms of various organic reactions, including amide bond formation.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e4journal.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Protein-Ligand Interactions

The boronic acid moiety of this compound is known to form covalent bonds with the hydroxyl groups of serine residues in the active sites of certain enzymes, such as serine proteases. nih.gov Molecular docking simulations can be used to explore the binding of this compound to the active sites of various proteases that are implicated in disease. biorxiv.org

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. bohrium.comresearchgate.net The top-scoring poses provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, that stabilize the protein-ligand complex. bohrium.comresearchgate.net

For this compound, a typical docking study would involve preparing the 3D structure of the compound and the target protein. The docking algorithm would then place the ligand into the active site, and the resulting poses would be analyzed. Key interactions would likely involve the boronic acid forming a covalent bond with a catalytic serine residue, the amide group forming hydrogen bonds with backbone atoms of the protein, and the phenyl ring participating in hydrophobic interactions.

Table 2: Hypothetical Docking Results for this compound with a Serine Protease

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -8.5 |

| Covalent Interaction | Boronic acid with Serine residue |

| Hydrogen Bonds | Amide N-H with backbone carbonyl; Amide C=O with backbone N-H |

| Hydrophobic Interactions | Phenyl ring with hydrophobic pocket |

Note: These are hypothetical results intended to illustrate the type of information obtained from a molecular docking study.

Receptor Selectivity Profiling

A significant challenge in drug design is achieving selectivity for the target receptor over other related receptors to minimize off-target effects. Molecular docking can be used to perform a selectivity profiling of this compound by docking it against a panel of different but structurally related proteins. By comparing the predicted binding affinities and interaction patterns, it is possible to estimate the compound's selectivity for its intended target. This in silico screening can help prioritize compounds for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of the complex over time. e4journal.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time. nih.gov For the this compound-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds.

The resulting trajectory can be analyzed to understand the conformational flexibility of both the ligand and the protein upon binding. It can reveal how the ligand adapts its conformation within the binding site and how the protein may undergo induced-fit changes. nih.govmdpi.com Furthermore, MD simulations can be used to assess the stability of the key interactions identified in the docking study. For example, the persistence of hydrogen bonds and the stability of the covalent bond between the boronic acid and the serine residue can be monitored throughout the simulation.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can provide insights into the stability of the complex. A stable RMSD over the course of the simulation suggests a stable binding mode. Additionally, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. researchgate.net

Research on this compound in Computational Chemistry and Molecular Modeling Remains Limited

Despite the growing importance of computational methods in drug discovery, specific research focusing on the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and lead optimization of this compound is not publicly available in detail.

Computational chemistry and molecular modeling are powerful tools used to predict the pharmacokinetic and toxicological properties of potential drug candidates early in the development process. nih.govbohrium.com These in silico methods, including quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations, help to identify promising compounds and flag potential issues before costly and time-consuming experimental studies are undertaken. nih.gov This predictive approach is crucial for lead optimization, where the chemical structure of a compound is fine-tuned to enhance its efficacy and safety profile. nih.gov

The general process of in silico ADMET prediction involves using a compound's structure to forecast its behavior in the body. bohrium.com For instance, properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity are estimated using various computational models. jonuns.commdpi.com These predictions are valuable for prioritizing which compounds should be synthesized and tested in the laboratory. nih.gov

While there is extensive research on the application of these computational techniques to various molecules, including other benzamide (B126) derivatives, specific studies detailing the ADMET profile of this compound are not found in the surveyed literature. The basic chemical information for this compound is available, identifying its molecular formula as C10H13BBrNO3 and its molecular weight as 285.9 g/mol . calpaclab.com However, without dedicated computational studies, no data tables or detailed research findings on its predicted absorption, distribution, metabolism, excretion, or toxicity can be provided.

The absence of such specific data highlights a potential area for future research, where computational models could be applied to this compound to explore its viability as a lead compound and guide further experimental investigation.

Preclinical Biological Evaluation and Safety Assessment Methodologies

In Vitro Cytotoxicity and Cell Viability Assays

In vitro cytotoxicity assays are fundamental in early-stage preclinical assessment to determine the potential of a compound to cause cell death or inhibit cell growth. These assays are typically performed on a variety of human and/or animal cell lines to assess for broad toxicity or cell-line specific effects.

Commonly Employed Assays:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the principle that viable cells have intact cell membranes that exclude the dye.

Data Interpretation: The results of these assays are often expressed as an IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%), which represents the concentration of the compound that causes a 50% reduction in cell viability or growth.

While specific data for N-(3-Bromopropyl) 3-boronobenzamide is not publicly available, the following table illustrates how data from such assays would typically be presented.

| Assay Type | Cell Line | Endpoint | Hypothetical Result (IC50) |

| MTT | HeLa | Cell Viability | Data not available |

| LDH | HepG2 | Cytotoxicity | Data not available |

Enzyme Assays for Specific Biological Pathways

Enzyme assays are crucial for understanding the mechanism of action of a compound by determining its effect on specific enzymes within a biological pathway. Given that this compound is classified as a protein degrader building block, it is plausible that it or its derivatives could be designed to interact with specific enzymes involved in protein ubiquitination and degradation pathways.

Methodological Approaches:

Biochemical Assays: These assays use purified enzymes to directly measure the inhibitory or activating effect of a compound.

Cell-Based Enzyme Assays: These assays measure enzyme activity within intact cells, providing a more physiologically relevant context.

Key Parameters Measured:

Ki (Inhibition Constant): A measure of the potency of an inhibitor.

EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of the maximal possible effect.

A study on a series of 3-substitutedphenyl-4-substitutedbenzylideneamino-1,2,4-triazole Mannich bases demonstrated their potent in vitro inhibitory activities against ketol-acid reductoisomerase (KARI), with Ki values reported for the most active compounds. nih.gov This highlights the type of data that would be sought for this compound.

Cell-Based Functional Assays for Receptor Activation or Inhibition

These assays are designed to determine if a compound can activate (agonist) or block (antagonist) the function of a specific cellular receptor. This is particularly relevant for understanding the pharmacological effects of a compound.

Common Assay Formats:

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase, β-galactosidase) linked to a promoter that is responsive to the activation of a specific signaling pathway downstream of the receptor.

Calcium Flux Assays: These assays measure changes in intracellular calcium levels, which is a common second messenger in many receptor signaling pathways.

cAMP Assays: These assays measure changes in cyclic AMP levels, another important second messenger.

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

Once a compound has shown promising in vitro activity and an acceptable initial safety profile, its efficacy is evaluated in animal models of disease. These studies are essential to establish a "proof-of-concept" that the compound has the potential to be therapeutically beneficial. For instance, a study on new benzenesulphonamide derivatives investigated their in vivo anti-inflammatory activity by measuring the inhibition of carrageenan-induced rat-paw edema. frontiersin.org

Considerations for Study Design:

Choice of Animal Model: The animal model should be relevant to the human disease being studied.

Route of Administration and Dosing Regimen: These should be carefully selected to ensure adequate exposure of the compound to the target tissues.

Primary and Secondary Endpoints: These are the key measurements that will be used to assess the efficacy of the compound.

Biodistribution and Pharmacokinetic Profiling Methodologies

Pharmacokinetic (PK) studies are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is critical for determining the appropriate dosing regimen in subsequent studies.

Key PK Parameters:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is the most commonly used analytical technique for quantifying drug concentrations in biological matrices such as blood, plasma, and tissues.

Genotoxicity and Mutagenicity Screening Approaches

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.

Standard Battery of Tests:

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria to detect gene mutations. nih.gov

In Vitro Micronucleus Test or Chromosomal Aberration Assay: These tests are conducted in mammalian cells to detect chromosomal damage. nih.gov

In Vivo Genotoxicity Assay: Typically a micronucleus test in rodent hematopoietic cells, this assay assesses for chromosomal damage in a whole animal system. nih.gov

For example, the genotoxicity of 3-NOP (3-nitroxy-propanol) was assessed using a battery of tests including the Ames test, mouse lymphoma assay, and in vitro and in vivo micronucleus tests, all of which were reported as negative. nih.gov

Immunogenicity and Hypersensitivity Investigations

Immunogenicity testing is conducted to evaluate the potential of a compound to elicit an immune response, which can range from the production of anti-drug antibodies to hypersensitivity reactions.

Assessment Methods:

In Vitro Assays: These can include assays to measure cytokine release from immune cells in response to the compound.

In Vivo Studies: Animal models can be used to assess for signs of hypersensitivity, such as skin reactions or anaphylaxis.

Computational Tools: In silico tools can be used to predict potential T-cell epitopes within the structure of a compound or its metabolites.

The Emerging Profile of this compound in Boron-Based Chemistry

The landscape of medicinal chemistry is witnessing a significant expansion in the exploration of boron-containing compounds, with a growing number of therapeutic agents progressing through clinical trials and gaining regulatory approval. Within this burgeoning field, boronobenzamides represent a promising class of molecules. This article focuses specifically on the chemical compound this compound, delving into its patent landscape, intellectual property considerations, and the collaborative research efforts that are crucial for its development.

Patent Landscape, Intellectual Property, and Collaborative Research Endeavors

The development of novel chemical entities like N-(3-Bromopropyl) 3-boronobenzamide is intrinsically linked to a robust framework of intellectual property protection and collaborative research. This section explores the patent trends in the broader field of boronobenzamide chemistry, the role of academia in driving innovation, the synergistic partnerships between industry and academic institutions, and the regulatory science considerations that underpin preclinical development.

The patenting of boron-containing compounds has seen a notable upswing, a trend that reflects the increasing recognition of their therapeutic potential. biospace.comnih.gov While specific patents for this compound are not prominently indexed in public databases, an analysis of the broader boronobenzamide and boronic acid derivative patent landscape reveals key trends.

Patents in this area are frequently characterized by claims covering novel molecular structures, methods of synthesis, and specific therapeutic applications. The Suzuki-Miyaura coupling reaction, a cornerstone of boronic acid chemistry, has been instrumental in enabling the synthesis of a diverse array of these compounds, thereby fueling patent filings. nih.gov Pharmaceutical companies and research institutions are actively seeking to protect their innovations in areas such as oncology, infectious diseases, and inflammatory conditions, where boron-based drugs have shown promise. investing.commdpi.com

A general trend in the patenting of therapeutic agents involves not only the composition of matter but also methods of use and formulations. For a compound like this compound, patent applications would likely encompass the molecule itself, its synthesis process, and its potential applications in treating specific diseases, based on preclinical or clinical findings.

| Key Area of Patent Focus | Description | Relevance to this compound |

| Composition of Matter | Patents protecting the novel chemical structure of new boronobenzamide derivatives. | A patent for this compound would fall into this category, claiming its unique molecular identity. |

| Methods of Synthesis | Patents covering novel, efficient, or scalable synthetic routes to produce boronobenzamides. | Innovations in the synthesis of the bromopropyl or boronobenzamide moieties could be patentable. |

| Therapeutic Applications | Patents claiming the use of a compound for treating a specific disease or condition. | If this compound shows efficacy in a particular disease model, this application would be a key area for patenting. |

| Formulations | Patents protecting specific formulations that enhance drug delivery, stability, or efficacy. | Future development could lead to patentable formulations of this compound for targeted delivery. |

Academic research institutions are significant contributors to the innovation pipeline for boron-based therapeutics. Universities and public research organizations are often at the forefront of discovering novel chemical entities and elucidating their mechanisms of action. These fundamental discoveries frequently lead to the filing of patents that are then licensed to pharmaceutical companies for further development.

Academic contributions extend beyond the initial discovery of compounds. Researchers in university laboratories often develop novel synthetic methodologies and screening platforms that accelerate the identification of promising drug candidates. nih.gov For instance, a university lab might develop a new high-throughput screening assay to identify boron-containing compounds that inhibit a particular enzyme, and this methodology itself could be the subject of a patent.

While specific academic patents for this compound are not readily identifiable, the broader landscape of academic research in boronic acids is vibrant, with numerous publications and patents originating from universities worldwide. vt.edu This academic engine of innovation is critical for populating the early-stage pipeline of novel boron-based drugs.

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often necessitates collaboration between academia and industry. These partnerships leverage the strengths of both sectors: the innovative and discovery-oriented research of academia and the drug development expertise and financial resources of the pharmaceutical industry. enamine.net